1-Cyclopentene-1-carboxylicacid,4-amino-(9CI)
Overview
Description
1-Cyclopentene-1-carboxylicacid,4-amino-(9CI) is a compound of significant interest in the field of medicinal chemistry. It is a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the predominant inhibitory neurotransmitter in the mammalian central nervous system . This compound has been studied for its potential to interact with GABA receptors, making it a valuable tool in neurochemical research.
Mechanism of Action
Target of Action
The primary target of 4-Aminocyclopent-1-enecarboxylic acid is the GABA A receptor , a type of ionotropic receptor . GABA A receptors are crucial in maintaining the balance between neuronal inhibition and excitation in the mammalian central nervous system .
Mode of Action
4-Aminocyclopent-1-enecarboxylic acid interacts with the GABA A receptors, acting as an antagonist . This means it inhibits the action of the receptor, preventing the normal function of GABA, the predominant inhibitory neurotransmitter . The most interesting derivative of 4-Aminocyclopent-1-enecarboxylic acid, the benzylthioether, has been shown to inhibit a GABA EC50 dose (50 μM) with an IC50 of 42 μM .
Biochemical Pathways
The biochemical pathways affected by 4-Aminocyclopent-1-enecarboxylic acid are those involving GABA neurotransmission . By acting as an antagonist at the GABA A receptor, this compound can disrupt the normal inhibitory function of GABA, potentially leading to an imbalance between neuronal inhibition and excitation .
Result of Action
The result of 4-Aminocyclopent-1-enecarboxylic acid’s action is the inhibition of GABA-mediated neuronal inhibition . This can lead to an increase in neuronal excitation, potentially affecting various neurological processes .
Biochemical Analysis
Biochemical Properties
4-Aminocyclopent-1-enecarboxylic acid interacts with various biomolecules, particularly the GABA receptors . It has been shown to display antagonist activity at the α1β2γ2L GABAA receptor . This interaction involves the incorporation of extra binding groups onto known ligands, a powerful tool for enhancing potency and selectivity .
Cellular Effects
The effects of 4-Aminocyclopent-1-enecarboxylic acid on cells are primarily mediated through its interactions with the GABA receptors . It influences cell function by modulating the balance between neuronal inhibition and excitation . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Aminocyclopent-1-enecarboxylic acid exerts its effects through binding interactions with the GABA receptors . It acts as an antagonist, inhibiting the function of these receptors . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminocyclopent-1-enecarboxylic acid can change over time
Metabolic Pathways
It is known to interact with the GABA receptors , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, need further exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminocyclopent-1-enecarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the addition of thiol substituents to the α,β-unsaturated system of the compound .
Industrial Production Methods: While specific industrial production methods for 4-aminocyclopent-1-enecarboxylic acid are not extensively documented, the general principles of large-scale amino acid synthesis, such as the use of robust and scalable cyclization reactions, are likely applicable.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentene-1-carboxylicacid,4-amino-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogues.
Substitution: Thiol addition reactions have been explored to modify the α,β-unsaturated system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Thiol reagents such as benzylthiol have been used.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Saturated analogues like cis-3-aminocyclopentanecarboxylic acid and trans-3-aminocyclopentanecarboxylic acid.
Substitution: Thioether amino acids.
Scientific Research Applications
1-Cyclopentene-1-carboxylicacid,4-amino-(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used to study the function of GABA receptors and their role in neurotransmission.
Comparison with Similar Compounds
- cis-3-Aminocyclopentanecarboxylic acid (CACP)
- trans-3-Aminocyclopentanecarboxylic acid (TACP)
- 4-PIOL (5-(4-piperidyl)-3-isoxazolol)
Comparison: 1-Cyclopentene-1-carboxylicacid,4-amino-(9CI) is unique due to its unsaturated cyclopentene structure, which provides distinct conformational constraints compared to its saturated analogues (CACP and TACP) . This structural difference results in unique binding properties and biological activities, making it a valuable compound for studying GABA receptor interactions.
Properties
IUPAC Name |
4-aminocyclopentene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVDYLXTNDBWJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.